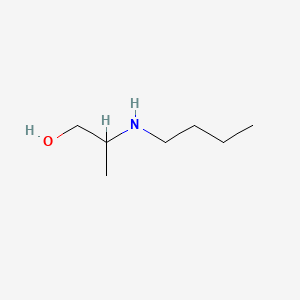
2-(Butylamino)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylamino)-1-propanol is an organic compound with the molecular formula C7H17NO It is a secondary amine and an alcohol, characterized by the presence of a butyl group attached to the nitrogen atom and a hydroxyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Butylamino)-1-propanol can be synthesized through several methods. One common approach involves the reaction of 1-chloropropan-2-ol with butylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of butylaminoacetone or butylaminoacetaldehyde.
Reduction: Formation of butylamine.
Substitution: Formation of butylaminoalkyl halides.
Scientific Research Applications
2-(Butylamino)-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(Butylamino)-1-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amine group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-1-propanol
- 2-(Ethylamino)-1-propanol
- 2-(Propylamino)-1-propanol
Comparison
Compared to its analogs, 2-(Butylamino)-1-propanol has a longer alkyl chain, which can affect its solubility, reactivity, and biological activity. The butyl group may enhance the compound’s lipophilicity, potentially increasing its ability to interact with lipid membranes and hydrophobic regions of proteins.
Properties
CAS No. |
85771-08-0 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-(butylamino)propan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-4-5-8-7(2)6-9/h7-9H,3-6H2,1-2H3 |
InChI Key |
PGUQLWBFYNLYAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
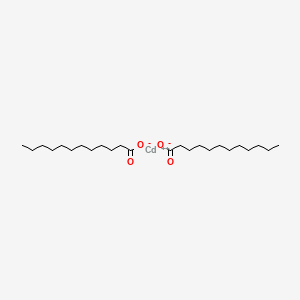
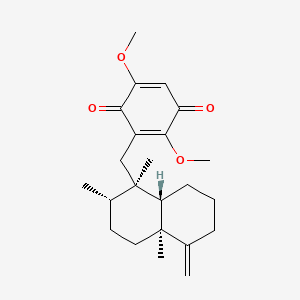
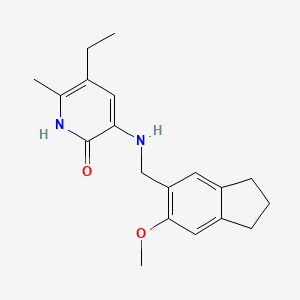
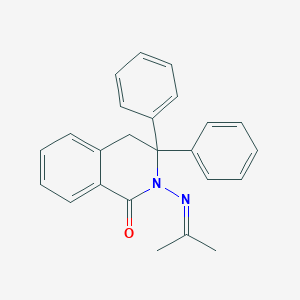

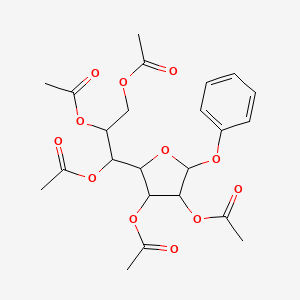
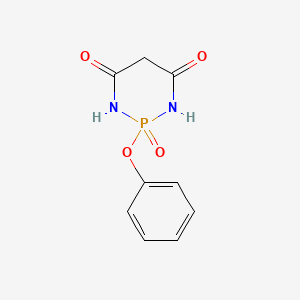
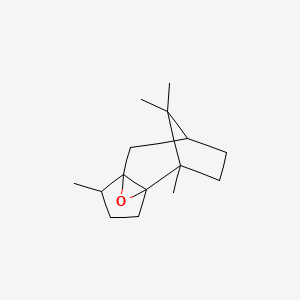
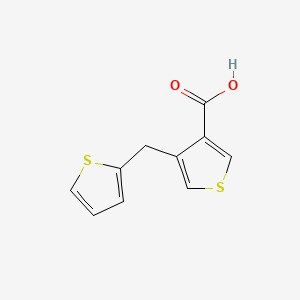
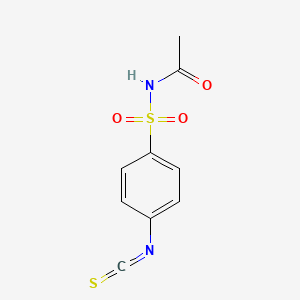
![5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12792148.png)
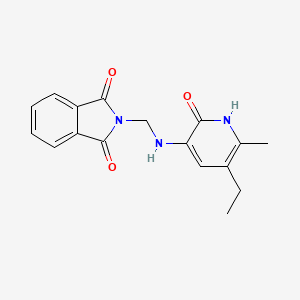
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)
